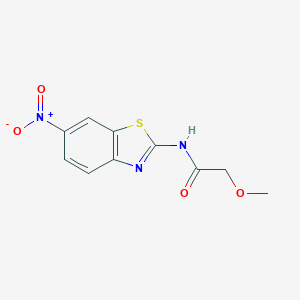![molecular formula C19H24N2O5S2 B255216 3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)
3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide, also known as DMTS, is a thiazolidine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a range of biochemical and physiological effects, which make it a promising candidate for further research.
作用機序
3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide exerts its effects through multiple mechanisms of action, including inhibition of NF-κB signaling, induction of apoptosis, and modulation of oxidative stress. These mechanisms contribute to the anti-inflammatory, anti-tumor, and anti-diabetic effects of 3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide.
Biochemical and Physiological Effects:
3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide has been shown to possess a range of biochemical and physiological effects, including inhibition of pro-inflammatory cytokine production, reduction in tumor growth, and improvement in glucose metabolism. Additionally, 3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide has been shown to modulate oxidative stress and induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide in lab experiments is its ability to modulate multiple pathways involved in inflammation, tumor growth, and glucose metabolism. However, 3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental settings.
将来の方向性
Future research on 3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide could focus on its potential therapeutic applications in a range of diseases, including cancer, diabetes, and inflammatory disorders. Additionally, further investigation into the mechanisms of action of 3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide could provide insight into its potential clinical applications. Finally, studies on the pharmacokinetics and pharmacodynamics of 3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide could help to optimize its therapeutic potential.
合成法
3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide can be synthesized through a multi-step process involving the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent reaction with N-ethyl-N-(2-hydroxyethyl)propanamide. The final product is obtained through purification and isolation steps.
科学的研究の応用
3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-diabetic properties. In vitro and in vivo studies have demonstrated the ability of 3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide to inhibit the production of pro-inflammatory cytokines, reduce tumor growth, and improve glucose metabolism.
特性
製品名 |
3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide |
|---|---|
分子式 |
C19H24N2O5S2 |
分子量 |
424.5 g/mol |
IUPAC名 |
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C19H24N2O5S2/c1-4-20(9-10-22)17(23)7-8-21-18(24)16(28-19(21)27)12-13-5-6-14(25-2)15(11-13)26-3/h5-6,11-12,22H,4,7-10H2,1-3H3/b16-12- |
InChIキー |
ZMVOLIGIBSOPDM-VBKFSLOCSA-N |
異性体SMILES |
CCN(CCO)C(=O)CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=S |
SMILES |
CCN(CCO)C(=O)CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S |
正規SMILES |
CCN(CCO)C(=O)CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)

![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)

![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)




![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)
![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)